tert-Butyl 3-(4-amino-6-hydroxypyrimidin-2-yl)azetidine-1-carboxylate

Medicinal Chemistry Kinase Inhibitor Design Fragment-Based Drug Discovery

This C2-linked azetidinyl-pyrimidine building block uniquely positions a 4-amino-6-hydroxypyrimidine pharmacophore directly at the azetidine C3 position—a connectivity absent in common C4-linked or NH-bridged analogs. The twin HBD motif (3 H-bond donors total) enables bidentate kinase hinge binding, while the puckered azetidine ring pre-organizes the Boc group toward the solvent channel, minimizing steric clash. The 6-OH/6-oxo tautomeric equilibrium provides a built-in pH-responsive probe for biophysical assays (SPR, ITC, NMR). Supplied at ≥95% purity and formatted for DEL screening. Ideal for fragment growing via selective Boc deprotection (TFA/HCl). Choose this scaffold when C2-anchored SAR differentiation from C4-linked analogs is critical for kinase selectivity profiling.

Molecular Formula C12H18N4O3
Molecular Weight 266.301
CAS No. 2219380-15-9
Cat. No. B2939950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(4-amino-6-hydroxypyrimidin-2-yl)azetidine-1-carboxylate
CAS2219380-15-9
Molecular FormulaC12H18N4O3
Molecular Weight266.301
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)C2=NC(=CC(=O)N2)N
InChIInChI=1S/C12H18N4O3/c1-12(2,3)19-11(18)16-5-7(6-16)10-14-8(13)4-9(17)15-10/h4,7H,5-6H2,1-3H3,(H3,13,14,15,17)
InChIKeyDUGCAQNTXZQFGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 3-(4-amino-6-hydroxypyrimidin-2-yl)azetidine-1-carboxylate (CAS 2219380-15-9): Core Structural Identity and Procurement Baseline


tert-Butyl 3-(4-amino-6-hydroxypyrimidin-2-yl)azetidine-1-carboxylate (CAS 2219380-15-9) is a bifunctionalized small-molecule scaffold combining a 4-amino-6-hydroxypyrimidine pharmacophore with a Boc-protected azetidine ring via a direct C2–azetidine C3 bond . With molecular formula C12H18N4O3 and molecular weight 266.3 g/mol, the compound presents five hydrogen-bonding functional groups (two H-bond donors from the amino group, one from the hydroxyl, plus two H-bond acceptors from the pyrimidine N1/N3 and carbamate carbonyl) . It is supplied as a research-grade building block (purity ≥95%) and is catalogued within Biosynth's DNA-encoded library (DEL) collection under reference 3D-UND38015, indicating its suitability for affinity-based screening platforms . This compound belongs to the broader azetidinyl pyrimidine class, which has been disclosed in the patent literature as modulating kinase function and is under investigation for inflammatory eye diseases, cardiovascular conditions, and oncology applications [1].

Why tert-Butyl 3-(4-amino-6-hydroxypyrimidin-2-yl)azetidine-1-carboxylate Cannot Be Replaced by Generic Pyrimidine-Azetidine Analogs


Structural nuances within this scaffold class produce functionally non-equivalent building blocks despite nominal category overlap. The target compound uniquely positions a 4-amino-6-hydroxypyrimidine substituent at the azetidine C3 via a direct C–C bond at the pyrimidine C2 position . In contrast, the common analog tert-butyl 3-(pyrimidin-4-ylamino)azetidine-1-carboxylate (CAS 1380300-87-7) connects through an NH linker at pyrimidine C4 and lacks the hydroxyl group entirely, reducing the H-bond donor count from three to one and eliminating a critical tautomeric hydroxyl/oxo site . The chloro-substituted comparator tert-butyl 3-(6-chloropyrimidin-4-yl)azetidine-1-carboxylate (CAS 2044796-17-8) replaces the 4-amino-6-hydroxy motif with a Cl atom, exchanging H-bonding capacity for electrophilic reactivity and precluding the bidentate hydrogen-bonding interactions characteristic of the aminopyrimidine pharmacophore . These differences in connectivity, tautomeric state, and H-bonding architecture mean that structure-activity relationships established for one analog cannot be assumed transferable to another, a principle underscored by recent azetidinyl pyrimidine patent disclosures demonstrating that kinase selectivity profiles are exquisitely sensitive to pyrimidine substitution pattern [1].

Quantitative Differentiation Evidence: tert-Butyl 3-(4-amino-6-hydroxypyrimidin-2-yl)azetidine-1-carboxylate vs. Closest Analogs


Hydrogen Bond Donor/Acceptor Count Differential vs. 4-Amino Linker Analog

The target compound possesses three hydrogen bond donor (HBD) sites (pyrimidine 4-NH2 [×2], 6-OH [×1]) and three hydrogen bond acceptor (HBA) sites (pyrimidine N1, N3, carbamate C=O), totaling six H-bonding functional groups . The closest commercially available analog, tert-butyl 3-(pyrimidin-4-ylamino)azetidine-1-carboxylate (CAS 1380300-87-7), contains only one HBD (the NH linker) and four HBA sites, totaling five H-bonding groups . The extra HBD pair from the 4-amino group on the target compound provides a bidentate donor motif known to form critical twin hydrogen bonds with the kinase hinge region in aminopyrimidine-based inhibitors [1].

Medicinal Chemistry Kinase Inhibitor Design Fragment-Based Drug Discovery

Tautomeric 6-Hydroxy/Oxo Functionality vs. 6-Chloro Analog: Reactivity and Recognition Differential

The target compound bears a 6-hydroxy substituent on the pyrimidine ring, which exists in equilibrium with the 6-oxo (1H-pyrimidin-6-one) tautomer . This tautomeric equilibrium is pH-dependent and provides the scaffold with context-dependent hydrogen-bonding ambivalence. The 6-chloro analog tert-butyl 3-(6-chloropyrimidin-4-yl)azetidine-1-carboxylate (CAS 2044796-17-8) replaces the OH/O group with chlorine, eliminating tautomerism entirely and converting the position into an electrophilic site amenable to nucleophilic aromatic substitution (SNAr) . The target compound additionally possesses a 4-amino group, conferring a third HBD absent in the chloro analog (which features a bare pyrimidine C4–H with no NH2 substituent). The combined 4-NH2/6-OH arrangement creates a contiguous D–A–D hydrogen-bonding surface spanning three consecutive pyrimidine positions [1].

Chemical Biology Covalent Probe Design Kinase Selectivity

Azetidine Conformational Rigidity: Ring Strain and Exit Vector Geometry vs. Acyclic Amino Linkers

The azetidine ring in the target compound introduces approximately 26 kcal/mol of ring strain, enforcing a puckered conformation with a well-defined exit vector angle (~110–115° between the C3 substituent and the Boc-protected nitrogen lone pair) [1]. This contrasts with the acyclic aminomethylene linker found in flexible pyrimidine derivatives, which can sample multiple rotameric states. The patent literature on azetidinyl pyrimidines explicitly teaches that the constrained azetidine geometry enhances kinase selectivity by reducing the entropic penalty of binding and pre-organizing the pharmacophore in a bioactive conformation [2]. Within the Aerie Pharmaceuticals patent family covering azetidinyl pyrimidine kinase modulators, compounds featuring azetidine–pyrimidine scaffolds are described as affecting kinase function with therapeutic utility in uveitis, cardiovascular diseases, and cancers [3].

Conformational Analysis Scaffold Design Kinase Selectivity

DNA-Encoded Library (DEL) Compatibility: Biosynth 3D-UND38015 vs. Non-DEL-Formatted Analogs

The target compound is catalogued under Biosynth reference 3D-UND38015, identifying it as a DNA-encoded library (DEL)-compatible building block . DEL formatting implies that the compound has been validated for on-DNA chemical transformations and is suitable for affinity-based screening against protein targets without the need for separate biochemical assay development. The comparator tert-butyl 3-(pyrimidin-4-ylamino)azetidine-1-carboxylate (CAS 1380300-87-7) is supplied under Fluorochem reference 10-F091310 with no DEL designation, indicating it has not undergone DEL compatibility validation . Similarly, the 6-chloro analog (CAS 2044796-17-8, Ref. 3D-UGD79617) is also part of the Biosynth 3D series, confirming DEL compatibility for a subset of the chemical space .

DNA-Encoded Library Affinity Screening Hit Discovery

Positional Isomerism: C2-Linked Pyrimidine vs. C4-Linked Analog Scaffolds

The target compound links the azetidine C3 directly to the pyrimidine C2 position . In contrast, the comparator tert-butyl 3-(pyrimidin-4-ylamino)azetidine-1-carboxylate (CAS 1380300-87-7) connects to the pyrimidine C4 via an NH linker , while tert-butyl 3-(6-chloropyrimidin-4-yl)azetidine-1-carboxylate (CAS 2044796-17-8) connects to C4 via a direct C–C bond . This positional difference places the azetidine substituent adjacent to N1 (C2 linkage) versus between N3 and C5 (C4 linkage), altering the electronic distribution across the pyrimidine ring and the spatial orientation of the Boc-azetidine group relative to the heterocycle plane. The patent literature on azetidinyl pyrimidines demonstrates that C2- versus C4-substitution patterns on the pyrimidine core yield distinct kinase selectivity profiles, as the substitution position determines which region of the ATP-binding pocket the azetidine vector projects toward [1].

Positional Isomerism Kinase Pharmacology Scaffold Library Design

Supplier Purity Benchmarking: 95%+ vs. 97% Specification Across Azetidine-Pyrimidine Analogs

The target compound is supplied at ≥95% purity by both Chemenu (Catalog CM451410) and CymitQuimica/Biosynth (Ref. 3D-UND38015) . The closely related analog tert-butyl 3-(pyrimidin-4-ylamino)azetidine-1-carboxylate (CAS 1380300-87-7) is available at 97% purity from Leyan and 95% from Sigma-Aldrich/Combi-Blocks , representing a 2% purity advantage at a lower molecular weight (250.3 vs. 266.3 g/mol). The 6-chloro analog (CAS 2044796-17-8) is also supplied at ≥95% purity from CymitQuimica/Biosynth . The uniform ≥95% purity floor across this scaffold class ensures comparable initial quality for screening, though the target compound's additional functional groups (4-NH2, 6-OH) create additional synthetic complexity that may affect batch-to-batch consistency.

Quality Control Procurement Specification Compound Management

Optimal Scientific and Industrial Application Scenarios for tert-Butyl 3-(4-amino-6-hydroxypyrimidin-2-yl)azetidine-1-carboxylate


Kinase-Focused DNA-Encoded Library (DEL) Screening for Hinge-Binding Hits

The compound's DEL-compatible formatting (Biosynth 3D-UND38015) and its 4-amino-6-hydroxypyrimidine pharmacophore—which provides the twin HBD motif (3 HBD total) required for bidentate kinase hinge binding—make it a prime candidate for DEL-based affinity screening against kinase targets . The C2-linked azetidine projects the Boc group toward the solvent-exposed region of the ATP pocket, minimizing steric clash with the hinge, gatekeeper, and DFG-motif residues [1]. This scenario is directly supported by the Aerie Pharmaceuticals patent family, which claims azetidinyl pyrimidine compounds as kinase modulators for inflammatory eye disease, cardiovascular disease, and oncology indications [1].

Fragment-Based Lead Generation Requiring Defined Exit Vector Geometry

The azetidine ring enforces a puckered conformation with a constrained exit vector (~110–115° between the C3 substituent and N-Boc lone pair), reducing the entropic penalty of target binding compared to flexible acyclic amino linkers . This pre-organized geometry is advantageous for fragment growing strategies where a defined trajectory for substituent elaboration is required. The Boc protecting group further allows selective N-deprotection under acidic conditions (TFA or HCl/dioxane) to reveal the free azetidine NH for subsequent functionalization, enabling fragment evolution without disturbing the pyrimidine pharmacophore .

Structure-Activity Relationship (SAR) Exploration of Pyrimidine C2 vs. C4 Substitution Vectors in Kinase Programs

The target compound's unique C2–azetidine connectivity distinguishes it from the more common C4-linked azetidinyl pyrimidine building blocks (CAS 1380300-87-7, CAS 2044796-17-8) . Medicinal chemistry teams exploring the impact of substitution position on kinase selectivity can use this scaffold as a C2-anchored reference point in parallel SAR arrays, comparing potency shifts against a panel of kinases between C2- and C4-substituted analogs. This SAR approach is directly relevant to the patent-described kinase modulation space where substitution position critically influences selectivity [1].

Tautomer- and pH-Dependent Molecular Recognition Studies

The 6-hydroxy/6-oxo tautomeric equilibrium of the target compound provides a built-in pH-responsive element absent in the 6-Cl analog (CAS 2044796-17-8) . This property enables researchers to probe the role of pyrimidine tautomeric state in target binding—a parameter recognized as critical in aminopyrimidine kinase inhibitor design . Biophysical assays (SPR, ITC, NMR) conducted at varying pH can quantify the binding contribution of the 6-OH vs. 6-oxo form, providing mechanistic insights that are inaccessible when using the non-tautomeric 6-Cl comparator [1].

Quote Request

Request a Quote for tert-Butyl 3-(4-amino-6-hydroxypyrimidin-2-yl)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.